(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
Description
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone features a piperidine ring linked to a naphthalen-1-yl methanone core, with a 3-chloropyridin-2-yloxy substituent at the 4-position of the piperidine. This structure combines aromatic (naphthalene, pyridine) and heterocyclic (piperidine) moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAWMAMBLGUZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.
Mode of Action
The compound is a prodrug , which means it is metabolically converted into its active form inside the body. It is converted by liver carboxyesterase (CES1) to its active drug. The active drug selectively inhibits PCSK9 protein synthesis. This inhibition is achieved with an IC50 value of 3.7 μM by in vitro hPCSK9 translation.
Biochemical Pathways
The inhibition of PCSK9 protein synthesis affects the cholesterol homeostasis pathway .
Pharmacokinetics
After oral administration, the active drug reaches a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg. This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 levels were lowered by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o. This leads to a decrease in LDL-C levels, which could potentially be beneficial in the treatment of conditions like hypercholesterolemia.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary depending on factors such as the individual’s genetic makeup, age, and health status. Additionally, factors such as diet and lifestyle can influence cholesterol levels and thus the compound’s efficacy.
Biological Activity
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone, also known by its IUPAC name, is a synthetic organic molecule that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H15ClN2O3
- Molecular Weight : 306.75 g/mol
The compound features a piperidine ring, a chloropyridine moiety, and a naphthalene structure, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives of piperidine and naphthalene have demonstrated anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Activity : Compounds containing chloropyridine have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease has been noted in related compounds.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death.
- Antibacterial Effects : The chloropyridine moiety is believed to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
- Enzyme Inhibition : The structural configuration allows for effective binding to active sites of enzymes like AChE, leading to reduced enzyme activity.
Anticancer Activity
A study evaluated the anticancer effects of various piperidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, with IC50 values ranging from 5 to 20 µM in vitro .
Antimicrobial Activity
Another research effort focused on the antibacterial properties of related compounds. The synthesized derivatives showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Enzyme Inhibition Studies
In vitro studies demonstrated that compounds with similar structures effectively inhibited AChE and urease. For instance, certain derivatives exhibited IC50 values as low as 2 µM for AChE inhibition, suggesting potent enzyme inhibitory activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural elements—naphthalene, chlorinated aromatic rings, and heterocyclic amines—are shared with several pharmacologically active molecules:
A. Pyrrole- and Indole-Derived Cannabinoids ()
- Core Structure: Indole/pyrrole rings with morpholinoethyl or carbon chains.
- Key Findings: The naphthalene ring and carbonyl group in aminoalkylindoles are critical for CB1 receptor binding . Side chain length (4–6 carbons) optimizes receptor affinity; pyrrole derivatives exhibit lower potency than indole analogs. The 3-chloropyridinyl substituent could enhance binding specificity compared to unsubstituted chains .
B. Chloro-Substituted Dihydropyridine Derivatives ()
- Core Structure : Dihydropyridine with 4-chloro-1-hydroxynaphthalenyl substituents.
- Key Findings :
- Chloro-naphthalene derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities.
- Comparison : The target compound’s naphthalen-1-yl group may similarly contribute to π-π stacking in biological targets, while the chloro-pyridine substituent could enhance metabolic stability compared to hydroxylated naphthalenes .
C. Morpholinyl-Methanone Derivatives ()
- Core Structure: Pyrrolopyridine with morpholinyl-methanone and chloro-phenylamino groups.
- Comparison: Replacing morpholine with piperidine in the target compound may alter solubility or steric effects, impacting bioavailability .
D. Piperidine-Naphthalene Hybrids ()
- Core Structure : Piperidine linked to naphthalen-1-yloxy via an alkyne spacer.
- Key Findings: Copper-catalyzed synthesis yields 44% efficiency, suggesting possible optimization challenges for the target compound’s preparation.
Data Table: Structural and Functional Comparison
Key Insights
Substituent Impact: The 3-chloropyridinyloxy group may offer improved electronic effects (e.g., electron withdrawal) over morpholinoethyl or chloro-phenyl groups, enhancing receptor affinity or metabolic stability .
Naphthalene Role : The naphthalen-1-yl group’s planar structure likely facilitates hydrophobic interactions, similar to its role in dihydropyridine antitumor agents .
Synthetic Considerations : Copper-catalyzed methods () or nucleophilic substitutions () could be adapted for synthesis, though yields may vary due to steric hindrance from the piperidine ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
